molecular formula C18H20ClN3O2 B11168562 N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11168562
M. Wt: 345.8 g/mol
InChI Key: CUJGFXJTYBXTCU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a chloro-cyanophenyl group, a cyclohexyl ring, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-cyanophenylamine with cyclohexanone to form an intermediate, which is then reacted with pyrrolidine-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halogens or nitro groups.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)benzenesulfonamide
  • N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobenzamide
  • N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrohexanamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H20ClN3O2/c19-16-9-14(7-6-12(16)10-20)21-18(24)13-8-17(23)22(11-13)15-4-2-1-3-5-15/h6-7,9,13,15H,1-5,8,11H2,(H,21,24)

InChI Key

CUJGFXJTYBXTCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C#N)Cl

Origin of Product

United States

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